2-Methylpyridinium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

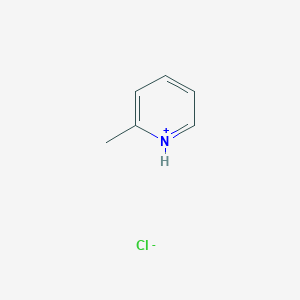

2-Methylpyridinium chloride is a quaternary ammonium salt with the chemical formula C6H8ClN. It is the N-methylated derivative of pyridine and is classified as a pyridinium salt. This compound is known for its ionic nature and is often used in various chemical reactions and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylpyridinium chloride can be synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+\text{CH}_3\text{OSO}_3- ] This reaction involves the methylation of pyridine, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow setups. These setups allow for the efficient and selective methylation of pyridine, producing the desired compound in high yields with minimal waste .

化学反应分析

Experimental Procedure

-

Reagents :

- 2-Methylpyridine (C6H7N)

- Methyl chloride (CH3Cl)

- Solvent: N,N-Dimethylformamide (DMF) or other suitable solvents

-

Reaction Conditions :

- The reaction is typically conducted under controlled temperatures and pressures to enhance yield and purity.

- For example, using DMF as a solvent can significantly increase the reaction yield due to its solvating power.

-

Crystallization :

- Following the reaction, the product is often purified through recrystallization techniques to obtain high-purity 2-methylpyridinium chloride crystals.

Yield and Purity

The yield of this reaction can vary based on conditions, but advancements in methodology have reported yields ranging from 85% to over 90% under optimized conditions .

Reactivity with Nucleophiles

This compound acts as a source of the 2-methylpyridinium ion, which can undergo nucleophilic substitution reactions. For instance:

- Hydrolysis : The quaternary ammonium salt can react with water, leading to the formation of 2-methylpyridine and hydrochloric acid.

C6H8N+Cl−+H2O→C6H7N+HCl

Formation of Complexes

The compound can also form coordination complexes with metal ions. For example, it has been reported that this compound interacts with copper(II) chloride to form bis(2-methylpyridinium) tetrachlorocuprate(II), which exhibits interesting structural properties due to hydrogen bonding interactions .

Alkylation Reactions

As a quaternary salt, it can participate in further alkylation reactions:

- Alkylation with Allyl Chloride : The reaction of this compound with allyl chloride leads to the formation of allyl-2-methylpyridinium chloride.

C6H8N+Cl−+C3H5Cl→C9H12N+Cl−This reaction has been shown to produce a network of hydrogen bonds that stabilize the resulting compound .

科学研究应用

Chemical Synthesis

Organic Synthesis:

2-Methylpyridinium chloride serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of esters and amides. Its ionic nature allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in synthesizing complex organic molecules .

Polymer Production:

This compound is integral to producing polymers such as vinylpyridine. Vinylpyridine is widely used in the rubber industry for creating latex through homopolymerization or copolymerization processes. The incorporation of this compound enhances the properties of the resulting materials, such as elasticity and durability .

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. Its mechanism involves disrupting cell membranes, which can lead to cell death in various microorganisms. This property has led to investigations into its potential use as an antimicrobial agent in pharmaceuticals and agricultural applications .

Drug Delivery Systems:

The compound's ability to form ion pairs facilitates the transport of drugs across biological membranes, particularly in crossing the blood-brain barrier. This characteristic is crucial for developing targeted therapies for neurological diseases .

Medical Applications

Pharmaceutical Intermediates:

In the pharmaceutical industry, derivatives of this compound are explored for their roles as intermediates in synthesizing long-acting sulfonamides and antidotes for organophosphate poisoning, such as pralidoxime chloride. These applications highlight its importance in developing life-saving medications .

Industrial Applications

Agrochemicals:

this compound is utilized in synthesizing agrochemicals, including herbicides and nitrogen fertilizer synergists. For instance, it is a precursor for producing a novel herbicide that enhances crop yield by inhibiting nitrifying bacteria in soil .

Material Science:

This compound also finds applications in material science as a component in ionic liquids and metal-organic frameworks (MOFs). Its inclusion can modify the physical properties of materials, enhancing their adsorption capacities for gases like CO₂ and SO₂, which is vital for environmental applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Organic Synthesis | Formation of esters and amides | Acts as a nucleophile; enhances reaction efficiency |

| Polymer Production | Production of vinylpyridine | Improves material properties (elasticity, durability) |

| Antimicrobial Research | Antimicrobial agent | Disrupts cell membranes; effective against pathogens |

| Drug Delivery | Facilitates crossing blood-brain barrier | Forms ion pairs; enhances drug transport |

| Agrochemicals | Precursor for herbicides | Inhibits nitrifying bacteria; increases fertilizer efficiency |

| Material Science | Component in MOFs | Modifies adsorption capacities for gases |

Case Studies

-

Antimicrobial Activity Study:

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a novel antimicrobial agent. The research employed minimum inhibitory concentration (MIC) assays to quantify its effectiveness against pathogens . -

Drug Delivery Research:

Investigations into drug delivery systems revealed that formulations containing this compound significantly improved the bioavailability of therapeutic agents designed to target central nervous system disorders. The study highlighted its role in enhancing permeability across cellular membranes . -

Environmental Impact Assessment:

Research on the use of this compound in metal-organic frameworks showed promising results for CO₂ capture applications. Breakthrough experiments indicated enhanced adsorption capabilities when utilizing this compound within MOF structures under varying conditions .

作用机制

The mechanism of action of 2-Methylpyridinium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes, leading to antimicrobial effects. In drug delivery, it facilitates the transport of active compounds across biological membranes by forming ion pairs or complexes .

相似化合物的比较

- 1-Methylpyridinium chloride

- 3-Methylpyridinium chloride

- 4-Methylpyridinium chloride

Comparison: 2-Methylpyridinium chloride is unique due to its position of the methyl group on the pyridine ring, which influences its reactivity and applications. Compared to other methylpyridinium salts, it exhibits distinct chemical behavior and biological activities, making it valuable in specific research and industrial contexts .

生物活性

2-Methylpyridinium chloride (2-MPC) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticoccidial applications. This article explores the biological activity of 2-MPC, focusing on its synthesis, antimicrobial properties, and efficacy against poultry coccidiosis.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of pyridine derivatives with alkyl halides. The synthesis typically involves quaternization of pyridine, which introduces a methyl group at the 2-position of the pyridine ring, yielding the corresponding methylpyridinium salt.

Overview

Research indicates that 2-MPC exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. A study highlighted that compounds similar to 2-MPC demonstrated high efficacy against Staphylococcus aureus, while showing reduced activity against Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes, which enhances its antibacterial properties.

Comparative Antimicrobial Efficacy

| Compound | Activity Against Staphylococcus aureus | Activity Against Gram-Negative Bacteria | Antifungal Activity Against Candida albicans |

|---|---|---|---|

| This compound | High | Low | Low |

| Other Pyridinium Salts | Variable | Generally low | Variable |

The findings suggest that while 2-MPC is effective against certain bacteria, its antifungal activity remains limited compared to its antibacterial properties .

Efficacy in Poultry

Coccidiosis, caused by Eimeria species, is a significant disease in poultry leading to substantial economic losses. 2-MPC has been studied for its potential as an anticoccidial agent. Research indicates that it can effectively reduce the severity of coccidiosis in chickens by inhibiting the growth and reproduction of Eimeria parasites .

Case Study: Effectiveness in Poultry Management

In a study involving infected chickens treated with 2-MPC, significant improvements were observed in weight gain and overall health compared to control groups not receiving treatment. The results highlighted the compound's potential as a feed additive to combat coccidiosis effectively.

| Treatment Group | Weight Gain (g) | Survival Rate (%) | Symptoms Observed |

|---|---|---|---|

| Control | 50 | 60 | Bloody diarrhea, lethargy |

| This compound | 80 | 90 | Healthy appearance |

This case study underscores the importance of 2-MPC in poultry health management and its role in mitigating the impacts of coccidiosis .

The biological activity of 2-MPC can be attributed to its structural properties. The positively charged nitrogen atom in the pyridinium ring facilitates interaction with negatively charged components on microbial cell surfaces. This interaction disrupts cellular integrity, leading to cell death in susceptible organisms .

属性

CAS 编号 |

14401-91-3 |

|---|---|

分子式 |

C6H8ClN |

分子量 |

129.59 g/mol |

IUPAC 名称 |

2-methylpyridine;hydrochloride |

InChI |

InChI=1S/C6H7N.ClH/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H |

InChI 键 |

OMSBSIXAZZRIRW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=[NH+]1.[Cl-] |

规范 SMILES |

CC1=CC=CC=N1.Cl |

Key on ui other cas no. |

14401-91-3 |

同义词 |

2-methylpyridinium chloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。